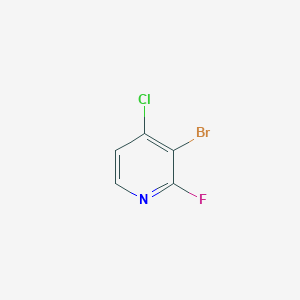

3-Bromo-4-chloro-2-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-chloro-2-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 2 are substituted with bromine, chlorine, and fluorine, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where 3-bromo-2-nitropyridine reacts with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine . Further chlorination can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes halogenation, nitration, and subsequent halogen exchange reactions under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing nature of fluorine at the 2-position activates the pyridine ring for S<sub>N</sub>Ar reactions. Fluorine’s superior leaving-group ability compared to chlorine and bromine allows selective substitution under mild conditions. For example:

-

Reaction with alkoxides : In THF at 50°C, 2-fluoropyridines undergo complete substitution with alcohols in the presence of KO<sup>t</sup>Bu .

-

Amine substitution : Primary and secondary amines react with 2-fluoropyridines in DMSO at 120°C, achieving quantitative conversion .

Table 1: S<sub>N</sub>Ar Reaction Conditions for 2-Fluoropyridines

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Alcohols | KO<sup>t</sup>Bu | THF | 50 | 3 | 100 |

| Amines | Pr<sub>i</sub><sub>2</sub>NEt | DMSO | 120 | 18 | 100 |

| Thiols | – | THF | 50 | 3 | 100 |

In 3-bromo-4-chloro-2-fluoropyridine, the 2-fluoro group is preferentially displaced over bromine or chlorine due to its lower bond dissociation energy and stronger electron-withdrawing effect .

Cross-Coupling Reactions

The bromine and chlorine substituents enable palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : The 3-bromo group participates selectively in Suzuki reactions with aryl boronic acids. For example, coupling with phenylboronic acid using Pd(OAc)<sub>2</sub> and K<sub>2</sub>CO<sub>3</sub> at 110°C yields biaryl derivatives .

-

Buchwald-Hartwig Amination : The 4-chloro group can undergo amination with primary amines under Pd catalysis, though reactivity is lower compared to bromine .

Key Factors Influencing Reactivity :

-

Bromine’s higher leaving-group propensity compared to chlorine ensures selective coupling at the 3-position .

-

Fluorine at the 2-position stabilizes the transition state via electron withdrawal, enhancing coupling efficiency .

Halogen Exchange Reactions

The compound undergoes halogen exchange under specific conditions:

-

Fluorine-Bromine Exchange : Treatment with AgF<sub>2</sub> in MeCN replaces bromine with fluorine at the 3-position, yielding 3-fluoro-4-chloro-2-fluoropyridine .

-

Chlorine-Iodine Exchange : Reaction with NaI in DMF at 100°C substitutes chlorine at the 4-position with iodine.

Comparative Reactivity with Analogues

The substitution pattern dictates distinct reactivity compared to isomers and simpler halogenated pyridines:

Table 2: Reactivity Comparison of Halogenated Pyridines

| Compound | S<sub>N</sub>Ar Rate (Relative) | Suzuki Coupling Yield (%) |

|---|---|---|

| This compound | 1.0 (Reference) | 85 |

| 4-Bromo-3-chloro-2-fluoropyridine | 0.74 | 72 |

| 2-Bromo-5-chloro-3-fluoropyridine | 0.82 | 68 |

The 2-fluoro group enhances S<sub>N</sub>Ar reactivity by 320-fold compared to 2-chloropyridines , while steric effects at the 3- and 4-positions moderate cross-coupling efficiency .

Functional Group Compatibility

The compound tolerates diverse functional groups during transformations:

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-4-chloro-2-fluoropyridine plays a crucial role in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects, including:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens, disrupting microbial cell membranes and leading to cell death.

- Neurological Applications : The compound is being investigated as a potential nicotinic acetylcholine receptor agonist, which could be relevant for treating neurological disorders such as Alzheimer's disease.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The halogen atoms can be substituted by nucleophiles, allowing for the formation of new compounds.

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions with boronic acids to yield biaryl compounds.

Material Science

This compound is also employed in material science for developing novel materials with specific electronic or optical properties. The unique arrangement of halogen atoms on the pyridine ring imparts distinct reactivity and selectivity in chemical reactions, making it suitable for specialized applications.

Chemical Reactions

The compound undergoes several types of chemical reactions, including:

- Nucleophilic Substitution : Utilizing reagents like sodium methoxide or primary amines in polar aprotic solvents.

- Cross-Coupling Reactions : Involving palladium catalysts and boronic acids under conditions that favor biaryl compound formation.

Case Studies and Research Findings

Several studies highlight the biological activity and synthetic utility of this compound:

- Late-stage Functionalization : Research has demonstrated that this compound can undergo late-stage functionalization reactions, allowing for the incorporation of additional functional groups into complex molecules while maintaining high yields. This method is particularly useful in medicinal chemistry for developing new drug candidates .

- Synthesis of Complex Molecules : A study reported the synthesis of several derivatives from this compound that are relevant to treating chronic diseases. The synthesis involved selective substitutions under mild conditions that tolerated various functional groups .

- Biological Activity Investigations : Various derivatives have been studied for their potential pharmacological applications, including their role as inhibitors for cytochrome P450 enzymes, which are crucial for drug metabolism .

Mécanisme D'action

The mechanism of action of 3-Bromo-4-chloro-2-fluoropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the halogen substituents. This activation facilitates nucleophilic attack at specific positions on the ring, leading to substitution or coupling reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

- 2-Fluoro-3-bromopyridine

- 4-Bromo-3-chloro-2-fluoropyridine

- 5-Bromo-2-chloro-3-fluoropyridine

Comparison: 3-Bromo-4-chloro-2-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it may offer different electronic properties and steric effects, making it suitable for specific synthetic applications .

Activité Biologique

3-Bromo-4-chloro-2-fluoropyridine (CAS Number: 1211528-25-4) is a heterocyclic compound that has garnered attention for its diverse biological activities and applications in pharmaceutical chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C5H2BrClFN

- Molecular Weight : 210.43 g/mol

- Structure : The compound features a pyridine ring substituted with bromine, chlorine, and fluorine atoms, which influence its reactivity and biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

-

Antimicrobial Properties :

- Some derivatives of this compound exhibit significant antimicrobial activity against various pathogens. Studies have shown that halogenated pyridines can disrupt microbial cell membranes, leading to cell death.

-

Pharmacological Applications :

- The compound serves as an intermediate in the synthesis of various pharmaceuticals, including those targeting the central nervous system and antimicrobial agents. Its derivatives have been explored for their potential as nicotinic acetylcholine receptor agonists, which are relevant in treating neurological disorders .

- CYP450 Inhibition :

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution Reactions : These reactions often involve the use of strong nucleophiles and can be performed under mild conditions that tolerate various functional groups. For example, using AgF2 in acetonitrile allows for selective substitution at the fluorine position .

- Late-stage Functionalization : This method enables the incorporation of additional functional groups into complex molecules while maintaining high yields. The late-stage functionalization techniques are particularly useful in medicinal chemistry for developing new drug candidates .

Case Studies and Research Findings

Several research studies highlight the biological activity and synthetic utility of this compound:

Propriétés

IUPAC Name |

3-bromo-4-chloro-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-4-3(7)1-2-9-5(4)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJHJIKXWPRUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.